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Abstract

This technical guide provides a comprehensive overview of the small molecule with CAS
number 1017795-67-5, also known as Org 274179-0. This compound has been identified as a
highly potent and selective allosteric antagonist of the thyroid-stimulating hormone receptor
(TSHR). This document will delve into its chemical structure, physicochemical properties, and
mechanism of action. Furthermore, it will provide detailed, field-proven experimental protocols
for its synthesis and characterization, aimed at researchers, scientists, and professionals in
drug development. The guide is structured to offer not just procedural steps but also the
scientific rationale behind these methodologies, ensuring a thorough understanding of its
potential therapeutic applications, particularly in the context of Graves' disease.

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a member of the glycoprotein hormone
receptor family, a subset of G-protein coupled receptors (GPCRS). It plays a pivotal role in
regulating the growth of the thyroid gland and the production of thyroid hormones.
Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably
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Graves' disease, an autoimmune condition characterized by the production of stimulating
autoantibodies against the TSHR, leading to hyperthyroidism.

The compound identified by CAS number 1017795-67-5, and referred to in scientific literature
as Org 274179-0, has emerged as a significant tool compound and potential therapeutic lead. It
functions as a negative allosteric modulator of the TSHR, offering a distinct mechanism of
action compared to traditional orthosteric antagonists. This guide will provide an in-depth
exploration of this promising molecule.

Chemical Structure and Physicochemical Properties

Org 274179-0 is chemically known as N-(1-acetyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-
quinolin-6-yl)-3-(3-trifluoromethyl-phenyl)propionamide. Its structure is characterized by a
central tetrahydroquinoline core, which is substituted at various positions to confer its specific
pharmacological activity.

Table 1: Physicochemical Properties of Org 274179-0

Property Value Source

CAS Number 1017795-67-5 Internal Database
Molecular Formula Ca2sH27F3N20:2 [1]

Molecular Weight 480.53 g/mol [1]

Appearance Solid [1]

Solubility Soluble in DMSO [1]

Synthesis of Org 274179-0

While a specific, detailed synthesis protocol for Org 274179-0 is not readily available in the
public domain, a plausible synthetic route can be devised based on established methods for
the synthesis of tetrahydroquinoline derivatives and amide bond formation. The following
represents a generalized, multi-step synthetic approach.

General Synthetic Scheme
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The synthesis can be conceptually divided into two main parts: the construction of the
substituted tetrahydroquinoline core and the subsequent amide coupling with the
trifluoromethyl-phenyl propionic acid side chain.

| 4-Methyl-4-phenyl-1,2,3,4 Core | Acetylati R ) > on [~ 6-Amino-N-acety tetrahydroguinoline [——————
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Caption: Generalized synthetic workflow for Org 274179-0.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Tetrahydroquinoline Core

A variety of methods can be employed for the synthesis of the 4,4-disubstituted
tetrahydroquinoline core. One common approach is the acid-catalyzed reaction of an
appropriately substituted aniline with a phenylacetylene derivative.

Step 2: N-Acetylation

The secondary amine of the tetrahydroquinoline core is protected by acetylation, typically using
acetic anhydride in the presence of a base like triethylamine or pyridine.

Step 3: Introduction of the Amino Group at the 6-Position

This can be achieved through a nitration reaction followed by reduction. The N-acetylated
tetrahydroquinoline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce
a nitro group, which is subsequently reduced to an amino group using a reducing agent such
as tin(ll) chloride or catalytic hydrogenation.
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Step 4: Amide Coupling

The final step involves the coupling of the 6-amino-N-acetyl-tetrahydroquinoline intermediate
with 3-(3-trifluoromethyl-phenyl)propanoic acid. This is a standard amide bond formation
reaction that can be mediated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-
ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-
dimethylaminopyridine (DMAP).

Note: This is a generalized protocol. The specific reaction conditions, including solvents,
temperatures, and reaction times, would need to be optimized for each step.

Mechanism of Action: Allosteric Antagonism of the
TSH Receptor

Org 274179-0 acts as a negative allosteric modulator of the TSHR. This means that it binds to
a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand,
TSH.[2] This allosteric binding induces a conformational change in the receptor that reduces its
ability to be activated by TSH or stimulating autoantibodies.[2]
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Caption: Allosteric antagonism of the TSH receptor by Org 274179-0.

This allosteric mechanism has several potential advantages in a therapeutic context. It is non-
competitive with the endogenous ligand, meaning its inhibitory effect is not overcome by high
concentrations of TSH. Furthermore, allosteric modulators can exhibit greater receptor subtype
selectivity.

Biological Activity and Characterization

The biological activity of Org 274179-0 has been characterized in various in vitro systems. It
has been shown to be a potent antagonist of TSH- and autoantibody-mediated TSHR
activation.[2]
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Table 2: In Vitro Biological Activity of Org 274179-0

. Measured
Assay System  Stimulus ICs0 (NM) Source
Effect
CHO cells
expressing TSH CAMP formation ~10-20 [3]
human TSHR
CHO cells ] ] )
) M22 (stimulating CRE-luciferase o
expressing ] o Potent inhibition [1]
antibody) activity
human TSHR
FRTL-5 rat .
) bTSH CAMP formation 5 [1]
thyroid cells
FRTL-5 rat M22 (stimulating )
) ) CcAMP formation 2 [1]
thyroid cells antibody)

Experimental Protocols for Characterization

The following are detailed protocols for characterizing the antagonist activity of Org 274179-0
at the TSH receptor.

e CHO-K1 cells stably expressing the human TSHR (CHO-hTSHR): These cells are a common
model for studying TSHR signaling. They should be cultured in a suitable medium such as
DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a
selection antibiotic (e.g., G418) to maintain receptor expression.

o FRTL-5 rat thyroid cells: These cells endogenously express the rat TSHR and are a well-
established model for studying thyroid cell function.[4][5] They are typically grown in Coon's
modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of hormones
and growth factors, including TSH. For antagonist assays, cells are often deprived of TSH for
a period to reduce basal signaling.[6]

This assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic
AMP (cAMP), a key second messenger in TSHR signaling.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3644605/
https://www.probechem.com/products_Org274179-0.html
https://www.probechem.com/products_Org274179-0.html
https://www.probechem.com/products_Org274179-0.html
https://www.2bscientific.com/products/cell-lines-services/500407/frtl-5
https://www.semanticscholar.org/paper/The-FRTL-5-thyroid-cell-strain-as-a-model-for-on-Ambesi-Impiombato-Villone/e81db06af0bf34a40ec9707c57468892352a76a8
https://pubmed.ncbi.nlm.nih.gov/6689493/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

e CHO-hTSHR or FRTL-5 cells

o Assay buffer (e.g., HBSS with 20 mM HEPES)

o 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
e TSH or a stimulating antibody (e.g., M22)

e Org 274179-0

o CAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

o Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere
overnight.

e TSH Deprivation (for FRTL-5 cells): If using FRTL-5 cells, replace the growth medium with a
TSH-free medium for 24-48 hours prior to the assay.

e Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with various
concentrations of Org 274179-0 (or vehicle control) in assay buffer containing IBMX for 15-
30 minutes at 37°C.

e Agonist Stimulation: Add TSH or the stimulating antibody at a concentration that elicits a
submaximal response (e.g., ECso) and incubate for 30-60 minutes at 37°C.

o CAMP Measurement: Lyse the cells and measure the intracellular cCAMP levels according to
the manufacturer's instructions for the chosen detection kit.

o Data Analysis: Plot the CAMP levels against the logarithm of the antagonist concentration
and fit the data to a four-parameter logistic equation to determine the I1Cso value.

This assay measures the transcriptional activation of a reporter gene (luciferase) under the
control of a cAMP response element (CRE). It provides a more downstream readout of TSHR
activation.
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Materials:

CHO-hTSHR cells co-transfected with a CRE-luciferase reporter plasmid

Cell culture medium

TSH or a stimulating antibody

Org 274179-0

Luciferase assay reagent
Procedure:

o Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow to
adhere overnight.

e Antagonist Incubation: Pre-incubate the cells with various concentrations of Org 274179-0
(or vehicle control) for 1-2 hours.

e Agonist Stimulation: Add TSH or the stimulating antibody and incubate for 4-6 hours to allow
for reporter gene expression.

o Luciferase Measurement: Remove the medium and add the luciferase assay reagent.
Measure the luminescence using a luminometer.

o Data Analysis: Analyze the data as described for the cAMP assay to determine the ICso
value.
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Caption: Workflow for characterizing the antagonist activity of Org 274179-0.
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Therapeutic Potential and Future Directions

The potent and selective antagonist activity of Org 274179-0 at the TSHR makes it a valuable
pharmacological tool for studying the role of this receptor in health and disease. Moreover, it
represents a promising lead compound for the development of novel therapeutics for the
treatment of Graves' disease and its associated ophthalmopathy.[2]

Future research should focus on:

« In vivo efficacy: Evaluating the ability of Org 274179-0 and its analogs to ameliorate
hyperthyroidism in animal models of Graves' disease.[7]

e Pharmacokinetic and safety profiles: Assessing the drug-like properties of these compounds
to determine their suitability for clinical development.

 Structural studies: Elucidating the precise binding mode of Org 274179-0 to the TSHR
through techniques like X-ray crystallography or cryo-electron microscopy, which could guide
the design of next-generation antagonists with improved properties.[8]

Conclusion

CAS number 1017795-67-5, or Org 274179-0, is a well-characterized, potent, and selective
allosteric antagonist of the thyroid-stimulating hormone receptor. Its unique mechanism of
action and demonstrated in vitro efficacy make it an invaluable tool for thyroid research and a
promising starting point for the development of new treatments for Graves' disease. This
technical guide has provided a comprehensive overview of its chemical and biological
properties, as well as detailed experimental protocols to aid researchers in its further
investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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